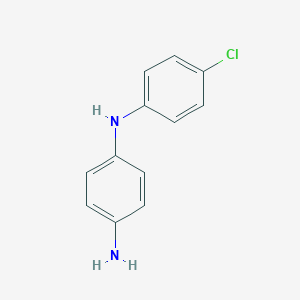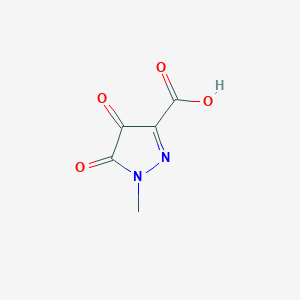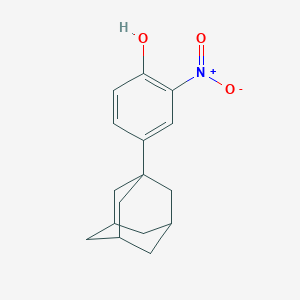
Propanamide, N-(4-ethynylphenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-(4-ethynylphenyl)-2-methyl-, also known by its CAS number 874379-93-8, is a chemical compound with the molecular formula C11H11NO . Its molecular weight is 173.21 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of porous aromatic framework (PAF) materials were assembled using tri (4-ethynylphenyl)amine and various aryl halides via Sonogashira–Hagihara coupling reactions . Another study developed a novel reagent, N-(4-ethynylphenyl)acrylamide (EPhAA), which reacts rapidly with inosine and is “click”-compatible, enabling flexible attachment of fluorescent probes at editing sites .Molecular Structure Analysis
The molecular structure of Propanamide, N-(4-ethynylphenyl)-2-methyl- consists of 11 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .科学的研究の応用
Environmental and Food Analysis
Studies have highlighted the utility of antibodies developed for detecting various compounds, including herbicides and toxic metabolites in environmental and food matrices. The development of immunoreagents and their application in ELISA and related techniques points to the broader utility of chemical detection methods for monitoring and controlling environmental risks and ensuring food safety. This approach is pivotal for identifying contaminants like phenoxyacetic acid herbicides and nonylphenol, among others, underscoring the importance of sensitive detection methods in environmental conservation and public health safeguarding (Fránek & Hruška, 2018).
Toxicological Reviews
The toxicological profiles of compounds similar to "Propanamide, N-(4-ethynylphenyl)-2-methyl-" have been extensively reviewed to understand their impact on health and the environment. For instance, reviews on the environmental fate of alkylphenols, which share structural similarities with the compound , shed light on their persistence and potential endocrine-disrupting effects in aquatic environments. Such studies are crucial for evaluating the ecological and health risks associated with the widespread use of these compounds and for developing strategies to mitigate their adverse effects (Ying, Williams, & Kookana, 2002).
Biotechnological Production and Breakdown
Research into the microbial catabolism of herbicides and similar compounds reveals the potential of microorganisms to degrade environmental contaminants. This includes the study of metabolic pathways and enzymes involved in the breakdown of aryloxyphenoxy-propionate herbicides, which could offer insights into bioremediation strategies for mitigating pollution. Understanding these microbial processes is vital for developing biotechnological solutions to environmental contamination and for enhancing the sustainability of agricultural practices (Zhou et al., 2018).
Volatile Organic Compounds in Health
The exploration of volatile organic compounds (VOCs) produced by human metabolism and their role as biomarkers in diseases like inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS) represents another research avenue. Such studies underscore the potential of VOC analysis in non-invasive diagnostic approaches and in monitoring disease progression or response to treatment. This emerging field of research highlights the interplay between chemistry, microbiology, and medicine in advancing patient care and personalized medicine (Van Malderen et al., 2020).
特性
IUPAC Name |
N-(4-ethynylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-4-10-5-7-11(8-6-10)13-12(14)9(2)3/h1,5-9H,2-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHUPEMGXIYANG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450418 |
Source


|
| Record name | Propanamide, N-(4-ethynylphenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-(4-ethynylphenyl)-2-methyl- | |
CAS RN |
111448-80-7 |
Source


|
| Record name | Propanamide, N-(4-ethynylphenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate](/img/structure/B177913.png)




![2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid](/img/structure/B177922.png)

![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)





